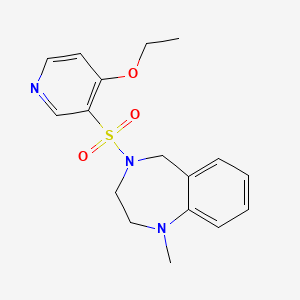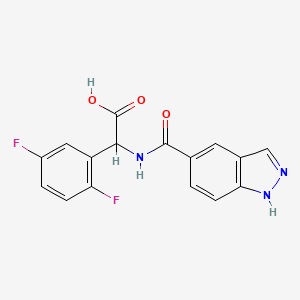![molecular formula C17H22N4O2 B7359545 N-[3-(dimethylcarbamoyl)cyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7359545.png)
N-[3-(dimethylcarbamoyl)cyclohexyl]-1H-indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(dimethylcarbamoyl)cyclohexyl]-1H-indazole-3-carboxamide, also known as DMCH-I3C, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. DMCH-I3C belongs to the class of indazole-based compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.
Mechanism of Action
The mechanism of action of N-[3-(dimethylcarbamoyl)cyclohexyl]-1H-indazole-3-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-[3-(dimethylcarbamoyl)cyclohexyl]-1H-indazole-3-carboxamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. N-[3-(dimethylcarbamoyl)cyclohexyl]-1H-indazole-3-carboxamide has also been shown to activate the Nrf2 pathway, which is involved in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-[3-(dimethylcarbamoyl)cyclohexyl]-1H-indazole-3-carboxamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-[3-(dimethylcarbamoyl)cyclohexyl]-1H-indazole-3-carboxamide inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-[3-(dimethylcarbamoyl)cyclohexyl]-1H-indazole-3-carboxamide has also been shown to induce apoptosis in cancer cells, which could be useful in the treatment of various types of cancer. In addition, N-[3-(dimethylcarbamoyl)cyclohexyl]-1H-indazole-3-carboxamide has been shown to protect neurons against oxidative stress-induced damage, which could be useful in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[3-(dimethylcarbamoyl)cyclohexyl]-1H-indazole-3-carboxamide is its high purity, which makes it suitable for use in various lab experiments. However, one of the limitations of N-[3-(dimethylcarbamoyl)cyclohexyl]-1H-indazole-3-carboxamide is its limited solubility, which could make it difficult to use in certain experiments. In addition, more research is needed to fully understand the mechanism of action of N-[3-(dimethylcarbamoyl)cyclohexyl]-1H-indazole-3-carboxamide and its potential side effects.
Future Directions
There are several future directions for N-[3-(dimethylcarbamoyl)cyclohexyl]-1H-indazole-3-carboxamide research. One area of interest is the development of N-[3-(dimethylcarbamoyl)cyclohexyl]-1H-indazole-3-carboxamide derivatives with improved solubility and bioavailability. Another area of interest is the use of N-[3-(dimethylcarbamoyl)cyclohexyl]-1H-indazole-3-carboxamide in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, more research is needed to fully understand the mechanism of action of N-[3-(dimethylcarbamoyl)cyclohexyl]-1H-indazole-3-carboxamide and its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of N-[3-(dimethylcarbamoyl)cyclohexyl]-1H-indazole-3-carboxamide involves the reaction of 3-(dimethylcarbamoyl)cyclohexanone with 1H-indazole-3-carboxylic acid in the presence of a base catalyst. The resulting product is then purified through column chromatography to obtain N-[3-(dimethylcarbamoyl)cyclohexyl]-1H-indazole-3-carboxamide in high purity.
Scientific Research Applications
N-[3-(dimethylcarbamoyl)cyclohexyl]-1H-indazole-3-carboxamide has been studied extensively for its potential therapeutic applications. In vitro studies have shown that N-[3-(dimethylcarbamoyl)cyclohexyl]-1H-indazole-3-carboxamide has anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of various diseases. N-[3-(dimethylcarbamoyl)cyclohexyl]-1H-indazole-3-carboxamide has also been shown to possess neuroprotective properties, which could be useful in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-[3-(dimethylcarbamoyl)cyclohexyl]-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-21(2)17(23)11-6-5-7-12(10-11)18-16(22)15-13-8-3-4-9-14(13)19-20-15/h3-4,8-9,11-12H,5-7,10H2,1-2H3,(H,18,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBCFHRYEYZXQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCC(C1)NC(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (2S)-2-[[(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carbonyl]amino]propanoate;hydrochloride](/img/structure/B7359463.png)
![1-[Methyl-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]amino]cyclopentane-1-carboxamide](/img/structure/B7359469.png)
![5-[[2-(2-chlorophenyl)morpholin-4-yl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B7359485.png)
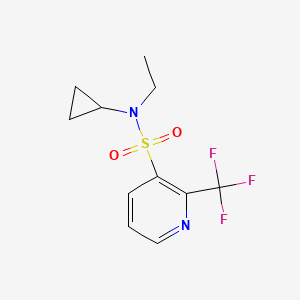
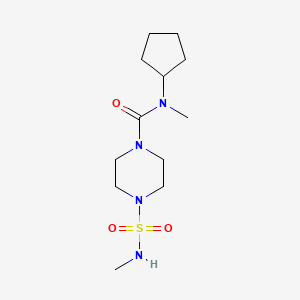
![5-bromo-N-[(1-propan-2-ylpiperidin-3-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B7359508.png)
![5-bromo-N-[1-(2-methylpropanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359514.png)
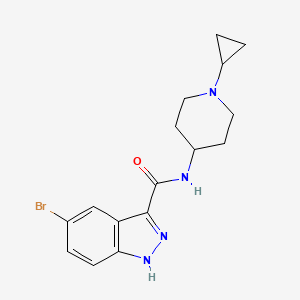
![4-amino-2,5-dimethyl-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)propyl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7359528.png)
![N-[1-(2-hydroxyethyl)cyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7359540.png)
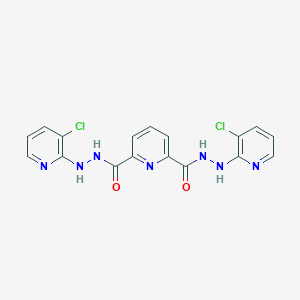
![3-Methyl-5-[4-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B7359552.png)
